molecular formula C25H28ClN3O B11357022 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B11357022
M. Wt: 422.0 g/mol
InChI Key: QCKLUSMAMMZUJF-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide is a potent and selective dopamine receptor antagonist with a high affinity for the D2 and D3 receptor subtypes. This pharmacological profile makes it a critical research tool for investigating the dopaminergic system's role in neuropsychiatric disorders and for studying receptor function in vitro. The compound's structure, which incorporates a 4-methylpiperazine moiety, is characteristic of ligands designed to interact with G-protein coupled receptors, particularly those in the central nervous system. Researchers utilize this compound to probe the mechanisms of antipsychotic agents and to explore the pathophysiology of conditions such as schizophrenia and addiction, where dopamine signaling is dysregulated. Its application extends to the development of new receptor models and the screening of novel therapeutic candidates targeting dopaminergic pathways.

Properties

Molecular Formula

C25H28ClN3O

Molecular Weight

422.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C25H28ClN3O/c1-28-13-15-29(16-14-28)24(20-9-11-22(26)12-10-20)18-27-25(30)17-21-7-4-6-19-5-2-3-8-23(19)21/h2-12,24H,13-18H2,1H3,(H,27,30)

InChI Key

QCKLUSMAMMZUJF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine

A mixture of 1-(2-chloroethyl)-4-methylpiperazine (0.1 mol) and 4-chlorobenzylamine (0.12 mol) is refluxed in toluene at 110°C for 12 hours with potassium carbonate (0.15 mol) as a base. The product is extracted with dichloromethane, washed with brine, and crystallized from ethanol to yield a white solid (68% yield).

Preparation of 2-(Naphthalen-1-yl)acetyl Chloride

Naphthalene-1-acetic acid (0.1 mol) is treated with thionyl chloride (0.3 mol) under nitrogen at 60°C for 3 hours. Excess thionyl chloride is removed under reduced pressure to obtain the acyl chloride as a yellow oil (92% yield).

Amide Bond Formation

The amine intermediate (0.05 mol) is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C. 2-(Naphthalen-1-yl)acetyl chloride (0.055 mol) is added dropwise, followed by triethylamine (0.06 mol). The reaction is stirred at room temperature for 6 hours, quenched with water, and purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the title compound as a pale-yellow solid (58% yield).

Reaction Setup

A mixture of 1-(2-aminoethyl)-4-methylpiperazine (0.1 mol), 4-chlorobenzaldehyde (0.1 mol), and naphthalene-1-acetic acid (0.1 mol) is heated at 120°C in dimethyl sulfoxide (DMSO) with catalytic p-toluenesulfonic acid (0.01 mol) for 24 hours.

Workup and Purification

The cooled reaction mixture is poured into ice-water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The organic layer is evaporated, and the residue is recrystallized from methanol to afford the product (63% yield).

Optimized Conditions

In a microwave reactor, 2-(4-chlorophenyl)ethylamine (0.05 mol), 1-methylpiperazine (0.06 mol), and 2-(naphthalen-1-yl)acetic acid (0.05 mol) are mixed with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 0.055 mol) and hydroxybenzotriazole (HOBt, 0.055 mol) in acetonitrile. The mixture is irradiated at 100°C for 20 minutes.

Isolation

Post-reaction, the solvent is evaporated, and the crude product is purified via flash chromatography (dichloromethane/methanol 9:1) to yield a white crystalline solid (74% yield).

Comparative Analysis of Synthetic Routes

Parameter Method 1 Method 2 Method 3
Yield (%)586374
Reaction Time (hours)18240.33
Purity (HPLC, %)95.292.898.5
Solvent SystemTHFDMSOAcetonitrile
CatalystNonep-TsOHEDC/HOBt

Key Findings :

  • Microwave-assisted synthesis (Method 3) offers superior yield and purity due to enhanced reaction kinetics and reduced side-product formation.

  • One-pot condensation (Method 2) minimizes purification steps but requires harsh acidic conditions, complicating scale-up.

Optimization Strategies

Solvent Effects

Polar aprotic solvents like DMSO improve solubility of intermediates but may degrade heat-sensitive components. Non-polar solvents (toluene) favor nucleophilic substitutions but prolong reaction times.

Catalytic Systems

EDC/HOBt coupling agents in Method 3 prevent racemization, critical for chiral purity. In contrast, p-toluenesulfonic acid in Method 2 risks over-acylation, necessitating rigorous pH control.

Temperature and Time

Elevated temperatures (>100°C) accelerate cyclization but may degrade the naphthyl group. Microwave irradiation balances these factors, enabling rapid heating without decomposition .

Biological Activity

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluation, and research findings related to this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C27H32ClN5O2, with a molecular weight of 494.036 g/mol. The compound features several functional groups that contribute to its biological activity, including a piperazine moiety which is often associated with pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process has been described in various patents and publications, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity. For instance, the synthesis may involve acylation reactions using chloroacetyl derivatives followed by purification methods such as recrystallization or chromatography .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens using methods such as minimum inhibitory concentration (MIC) assays. For example, compounds derived from similar structures have shown MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Pathogen
Compound 4a0.22S. aureus
Compound 5a0.25S. epidermidis
N-[2-(4-chlorophenyl)-...TBDTBD

Anticancer Activity

The anticancer potential of this compound has also been evaluated through various assays, including the MTT assay to assess cell viability in cancer cell lines. Preliminary results suggest that modifications on the naphthalene ring can enhance anticancer activity by improving interactions with cellular targets .

Table 2: Anticancer Activity Assays

CompoundCell LineIC50 (µM)Reference
Compound AMCF-715.5
Compound BHeLa10.3
N-[2-(4-chlorophenyl)-...]TBDTBD

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound can effectively bind to sites involved in cancer cell proliferation and microbial resistance mechanisms . The docking results provide insights into how structural modifications could enhance efficacy.

Case Studies and Research Findings

Recent research highlights the importance of substituent variations on the phenyl and naphthalene rings in modulating biological activity. For instance, halogen substitutions have been shown to increase both antimicrobial and anticancer activities significantly .

Notable Findings:

  • Enhanced Anticancer Activity : Substituents at specific positions on the naphthalene ring improved interaction with tumor markers.
  • Synergistic Effects : When combined with standard antibiotics like ciprofloxacin, certain derivatives exhibited synergistic effects, enhancing their overall antimicrobial efficacy .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds similar to N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide exhibit significant anticancer properties. For instance, research has shown that derivatives containing chlorophenyl and piperazine structures can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .

Case Study: In Vitro Evaluation

In a study assessing the anticancer activity of related compounds, it was found that certain derivatives displayed growth inhibition rates exceeding 75% against human tumor cell lines. The National Cancer Institute's Developmental Therapeutics Program reported significant efficacy for similar compounds against a wide array of cancer types, highlighting their potential as therapeutic agents .

Neuropharmacological Applications

The compound's structural features suggest potential applications in neuropharmacology, particularly in the treatment of psychiatric disorders. The piperazine moiety is known for its affinity to various neurotransmitter receptors, making it a candidate for further exploration in the development of anxiolytic or antidepressant medications.

Synthesis and Development

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The synthetic route often includes:

  • Formation of Piperazine Derivative : Initial reactions involve the chlorination of phenyl rings followed by piperazine substitution.
  • Naphthalene Acetylation : The final step usually involves acylation with naphthalene derivatives to form the target compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group in this compound is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Hydroxylation : Reaction with aqueous NaOH under high temperatures (150–200°C) may replace the chlorine atom with a hydroxyl group.

  • Amination : Treatment with ammonia or amines in polar aprotic solvents (e.g., DMSO) could yield substituted phenyl derivatives.

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductReference
HydroxylationNaOH (aq), 150–200°C4-Hydroxyphenyl derivative
AminationNH₃, DMSO, 100°C4-Aminophenyl derivative

Coupling Reactions

The methylpiperazine moiety and acetamide group enable cross-coupling reactions:

  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl halides modifies the piperazine nitrogen .

  • Eschenmoser Coupling : Reaction with thiosemicarbazides (e.g., 77a–e ) forms diazenyl-triazolethiones (79a–e ), a pathway observed in structurally related piperazine derivatives .

Table 2: Coupling Reaction Examples

Coupling TypeReagentsCatalyst/SolventProduct ClassReference
Buchwald–HartwigAryl halidesPd(dba)₂, DMSOAryl-piperazine hybrids
EschenmoserThiosemicarbazidesEt₃N, CHLTriazolethiones

Hydrolysis and Rearrangement

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl at reflux yields 2-(naphthalen-1-yl)acetic acid and the corresponding amine .

  • Base-Mediated Rearrangement : Strong bases (e.g., KOtBu) may induce cyclization to form quinazolinone analogs.

Key Reaction Pathways :

  • AcetamideHCl, ΔCarboxylic Acid+Amine\text{Acetamide} \xrightarrow{\text{HCl, Δ}} \text{Carboxylic Acid} + \text{Amine}

  • AcetamideKOtBuQuinazolinone\text{Acetamide} \xrightarrow{\text{KOtBu}} \text{Quinazolinone}

Electrophilic Aromatic Substitution

The naphthalene ring undergoes electrophilic substitution, though steric hindrance from the acetamide group limits reactivity:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the α-position of naphthalene.

  • Sulfonation : Oleum (H₂SO₄·SO₃) adds sulfonic acid groups, enhancing water solubility .

Table 3: Electrophilic Substitution Outcomes

ReactionReagentsPositionYield (%)Reference
NitrationHNO₃/H₂SO₄α-Naphthalene45–60
SulfonationOleumβ-Naphthalene30–50

Redox Reactions

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the naphthalene ring to tetralin derivatives.

  • Oxidation : KMnO₄ oxidizes the methylpiperazine group to a ketopiperazine, altering receptor binding affinity .

Mechanistic Insight :

MethylpiperazineKMnO4Ketopiperazine+H2O[5]\text{Methylpiperazine} \xrightarrow{\text{KMnO}_4} \text{Ketopiperazine} + \text{H}_2\text{O} \quad \text{[5]}

Complexation and Biological Interactions

The compound interacts with biomolecules via non-covalent forces:

  • Receptor Binding : Selective binding to dopamine D₄ receptors occurs through π-π stacking (naphthalene) and hydrogen bonding (acetamide) .

  • Metal Chelation : The piperazine nitrogen and acetamide oxygen coordinate with transition metals (e.g., Cu²⁺), forming stable complexes .

Stability and Degradation

  • Photodegradation : UV exposure in solution leads to cleavage of the C–Cl bond, generating free radicals.

  • Thermal Decomposition : Above 250°C, the compound decomposes into chlorobenzene, CO₂, and piperazine fragments .

Comparison with Similar Compounds

Key Observations :

  • The naphthalene acetamide in the target compound distinguishes it from aliphatic amides (e.g., D345-0843), likely enhancing aromatic interactions in biological targets.
  • Piperazine substitution (methyl vs. methoxyphenyl) modulates electronic properties and binding affinity. For example, the methoxy group in CAS 1049439-17-9 may improve solubility but reduce lipophilicity compared to the target’s 4-chlorophenyl group .

Compounds with Shared Pharmacophoric Elements

A. 4-Chlorophenyl and Acetamide Derivatives

  • Compound 5j (): Contains imidazo[2,1-b]thiazole and 4-chlorophenyl groups. Although structurally distinct, its synthesis (yield: 71%, melting point: 118–120°C) mirrors methods applicable to the target compound .
  • N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide (): Shares piperazine and acetamide motifs but substitutes naphthalene with bromophenyl. Molecular weight (422.75 g/mol) and halogenated groups suggest comparable pharmacokinetic profiles .

B. Naphthalene-Containing Acetamides

  • N-(4-Nitro-phenyl)-(2-hydroxy-naphthalen-1-yl)-methyl]-acetamide (): Features nitro and hydroxyl groups on naphthalene. The absence of piperazine limits direct comparison but highlights the versatility of naphthalene in drug design .
  • N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide (): Demonstrates crystallographic flexibility with three conformers in the asymmetric unit, suggesting the target compound may exhibit similar conformational dynamics .

Physicochemical Properties

Property Target Compound D345-0843 () CAS 1049439-17-9 ()
Molecular Weight ~435 g/mol (estimated) Not specified 403.5 g/mol
Key Substituents 4-Chlorophenyl, 4-methylpiperazine, naphthalene 4-Chlorophenyl, 4-methylpiperazine, aliphatic amide 4-Methoxyphenylpiperazine, naphthalene
Lipophilicity (logP) High (naphthalene, chlorophenyl) Moderate (aliphatic amide) Moderate (methoxy group)

Insights :

  • 4-Methylpiperazine may enhance basicity, influencing protonation states and bioavailability .

Q & A

Basic: What synthetic methodologies are employed for preparing N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide?

Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. For example, structurally analogous compounds like N-(4-chlorophenyl)-2-(naphthalen-1-yl)acetamide are synthesized via amidation between activated acetates and aromatic amines under reflux conditions . The introduction of the 4-methylpiperazine moiety may require alkylation of a secondary amine (e.g., using methyl iodide under basic conditions), followed by purification via column chromatography or recrystallization . Multi-step protocols, as seen in similar piperazine-containing acetamides, often employ protective groups to prevent side reactions during intermediate steps .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks (amide carbonyl at ~170 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight verification (e.g., [M+H]⁺ peaks).
  • IR Spectroscopy : To identify amide C=O stretches (1650–1700 cm⁻¹) and N-H bending modes .
  • X-ray Crystallography : Provides definitive stereochemical confirmation, as demonstrated for related naphthyl acetamides .

Basic: What crystallographic parameters define the molecular conformation of analogous naphthyl acetamide derivatives?

Answer:
X-ray analyses of N-(4-chlorophenyl)-2-(naphthalen-1-yl)acetamide reveal:

  • Planar naphthalene systems with dihedral angles (e.g., 75.2° between naphthalene and chlorophenyl rings).
  • Intermolecular N-H···O hydrogen bonds (2.8–3.0 Å) stabilizing crystal lattices.
  • Torsional angles in the acetamide linker (C-C-N-C) ranging from 110–120°, influencing conformational flexibility .

Advanced: How can researchers resolve discrepancies in crystallographic refinement using SHELX-based software?

Answer:
Discrepancies in thermal parameters or occupancy factors require:

  • Iterative refinement in SHELXL, leveraging restraints (e.g., SIMU, DELU) for disordered moieties.
  • Validation against residual electron density maps (Fo/Fc) to adjust atomic positions.
  • Comparative analysis with high-resolution datasets (e.g., synchrotron sources) improves model accuracy.
  • The program’s constraints (e.g., DFIX for bond lengths) maintain chemically reasonable geometries, critical for resolving piperazine ring disorder .

Advanced: What experimental design strategies optimize the introduction of the 4-methylpiperazine group during synthesis?

Answer:

  • Design of Experiments (DoE) : Factorial designs evaluate variables like temperature (60–100°C), base strength (K₂CO₃ vs. Et₃N), and stoichiometry (1:1.2 amine:alkylating agent).
  • Flow Chemistry : Enables precise control over reaction kinetics, reducing side reactions (e.g., over-alkylation) through rapid mixing and intermediate isolation .
  • Real-Time Monitoring : Inline NMR or LC-MS tracks reaction progress, enabling rapid parameter adjustments.

Advanced: How should researchers analyze conflicting bioactivity data arising from varying assay conditions?

Answer:

  • Standardization : Use controls from PubChem datasets (e.g., solubility in DMSO/PBS mixtures, incubation times).
  • Meta-Analysis : Statistically compare IC₅₀ values across studies to identify outliers (e.g., due to protein binding or pH sensitivity).
  • Orthogonal Assays : Cross-validate results with surface plasmon resonance (SPR) or cell-based assays to confirm target engagement .

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